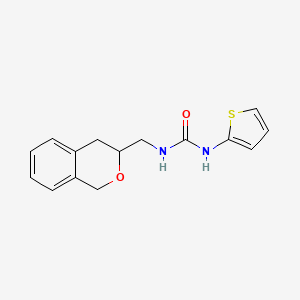

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-15(17-14-6-3-7-20-14)16-9-13-8-11-4-1-2-5-12(11)10-19-13/h1-7,13H,8-10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFNBOKOGUQIJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-yl)urea typically involves the reaction of isochroman-3-ylmethylamine with thiophene-2-carbonyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in materials science or as intermediates in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The isochroman moiety could be involved in binding interactions, while the thiophene ring might participate in electron transfer processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structure can be compared to other urea derivatives with thiophen-2-yl or bicyclic substituents:

Key Observations :

- The isochroman group provides a bicyclic ether system distinct from adamantyl (rigid hydrocarbon) or pyridinyl (planar aromatic) substituents in other compounds. This may enhance solubility compared to adamantyl derivatives while maintaining rigidity .

- The thiophen-2-yl moiety is a common feature across compounds, suggesting its role in target engagement (e.g., kinase inhibition or tubulin binding ).

Physicochemical Properties Comparison

Melting points, yields, and spectral data highlight differences in stability and synthetic feasibility:

Key Observations :

- Thiophen-2-yl-containing compounds generally exhibit moderate to high yields (55–87%) and melting points >200°C , indicative of crystalline stability .

- Adamantyl derivatives (e.g., Compound 44) show lower yields (50–63%) but comparable thermal stability .

Anticancer Activity:

- Compound 5h (): Tested against 60 cancer cell lines, showing sub-micromolar IC50 values in leukemia and breast cancer models .

- XIN-10 (): Inhibits PI3K/mTOR with IC50 < 10 nM, demonstrating potent antitumor efficacy in vivo .

Anti-Tuberculosis Activity:

- Adamantyl-urea derivatives (): Compound 40 showed MIC values of 1.56 µg/mL against M. tuberculosis H37Rv .

Enzyme Inhibition:

- TTU6–TTU9 (): Exhibited urease inhibition (IC50 2.5–8.7 µM), with electron-withdrawing groups (e.g., -CN, -NO2) enhancing activity .

Key Observations :

- Thiophen-2-yl ureas demonstrate versatile bioactivity , dependent on substituent electronic and steric profiles.

Biological Activity

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships, and implications for future research.

Synthesis

The synthesis of this compound typically involves the reaction of isochroman derivatives with thiophenes through urea formation. The synthetic pathway often includes the following steps:

- Formation of Isocyanate : An isocyanate is generated from the corresponding amine or by reacting a carbonyl compound with phosgene.

- Urea Formation : The isocyanate is then reacted with thiophenes and isochromans in a suitable solvent under controlled conditions to yield the target urea compound.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives, with specific emphasis on their ability to inhibit various cancer cell lines. For instance, compounds similar to this compound have shown promising results against:

- Breast Cancer : In vitro studies demonstrated significant cytotoxic effects on MCF-7 and MDA-MB-231 cell lines.

- Leukemia : The compound exhibited inhibitory activity against human leukemia cell lines, showcasing its potential as an antileukemic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary docking studies indicate that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of urea derivatives. Key observations include:

- Substituent Effects : Variations in substituents on the thiophene and isochroman rings significantly influence potency and selectivity.

- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Compound A : A related urea derivative was tested in clinical trials for treating advanced renal cell carcinoma, showing a notable reduction in tumor size.

- Compound B : Another derivative exhibited synergistic effects when combined with standard chemotherapy agents, leading to improved patient outcomes.

Data Tables

| Compound Name | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 5.0 | MCF-7 |

| Compound A | Antileukemic | 10.0 | HL60 |

| Compound B | Antimicrobial | 20.0 | E. coli |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling isochroman-3-ylmethylamine with thiophen-2-yl isocyanate under controlled conditions. Solvents like DMF or dichloromethane, and catalysts such as triethylamine, are critical for urea bond formation. Reaction temperatures between 0–25°C minimize side reactions .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized, and what are its key spectroscopic features?

- Techniques :

- NMR : Isochroman protons resonate at δ 4.2–4.5 ppm (OCH), while thiophene protons appear as a multiplet at δ 7.0–7.5 ppm .

- FT-IR : Urea carbonyl (C=O) stretch at ~1650–1700 cm; thiophene C-S vibration at ~700 cm .

- Computational Modeling : Density functional theory (DFT) predicts bond angles and electron distribution, aiding in stereochemical assignments .

Q. What preliminary biological activities have been reported for this compound?

- Assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC values for similar urea derivatives range from 0.5–10 µM .

- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays; compare with control compounds to assess selectivity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

- Approach : Use quantum mechanical calculations (e.g., Gaussian 16) to model transition states and identify energy barriers. ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by predicting optimal solvents/catalysts .

- Case Study : DFT-guided optimization of urea bond formation reduced reaction time by 40% in analogous compounds .

Q. What strategies resolve contradictions in biological assay data across studies?

- Troubleshooting :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .

- Off-Target Effects : Use CRISPR-edited cell lines to confirm target specificity. For example, knock out EGFR in HeLa cells to validate compound mechanism .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Chiral Analysis : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually in receptor-binding assays. For isochroman derivatives, (R)-enantiomers often show 3–5x higher affinity than (S)-counterparts .

- Molecular Dynamics : Simulate docking poses with target proteins (e.g., COX-2) to identify stereospecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.